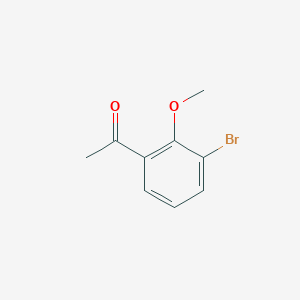

1-(3-Bromo-2-methoxyphenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromo-2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHCVANJIBGASI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90732348 | |

| Record name | 1-(3-Bromo-2-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267651-23-0 | |

| Record name | 1-(3-Bromo-2-methoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=267651-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromo-2-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Bromo-2'-methoxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-Bromo-2-methoxyphenyl)ethanone for Researchers and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Intermediate

1-(3-Bromo-2-methoxyphenyl)ethanone, a halogenated and methoxy-substituted acetophenone derivative, presents itself as a chemical entity of significant interest to the scientific community, particularly those engaged in synthetic organic chemistry and pharmaceutical development. Its unique structural arrangement, featuring an acetyl group ortho to a methoxy substituent and meta to a bromine atom on the phenyl ring, offers a versatile scaffold for the construction of more complex molecular architectures. The interplay of these functional groups dictates its reactivity and provides multiple avenues for synthetic transformations, making it a valuable building block for novel therapeutic agents and other functional materials. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a discussion of its synthetic pathways and potential applications, grounded in established chemical principles and available data.

Physicochemical Characteristics: A Data-Driven Profile

Understanding the fundamental physical and chemical properties of a compound is paramount for its effective use in a laboratory setting. While extensive experimental data for this compound is not widely published, a combination of data from suppliers and predictive models allows for the construction of a reliable physicochemical profile.

| Property | Value | Source |

| CAS Number | 267651-23-0 | --INVALID-LINK-- |

| Molecular Formula | C₉H₉BrO₂ | --INVALID-LINK-- |

| Molecular Weight | 229.07 g/mol | --INVALID-LINK-- |

| Physical Form | Liquid | --INVALID-LINK-- |

| Boiling Point | 290.5 ± 25.0 °C at 760 mmHg (Predicted) | --INVALID-LINK-- |

| Density | 1.421 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| Purity | ≥ 98% | --INVALID-LINK-- |

| Storage Temperature | Room Temperature | --INVALID-LINK-- |

| XlogP (Predicted) | 2.3 | --INVALID-LINK-- |

Spectroscopic and Analytical Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of chemical compounds. While publicly available spectra for this compound are limited, chemical suppliers indicate the availability of key spectroscopic data, which is summarized below.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the acetyl group protons. The substitution pattern on the aromatic ring will lead to distinct splitting patterns and chemical shifts for the three aromatic protons. The methoxy group will appear as a singlet, typically around 3.8-4.0 ppm, and the acetyl methyl group will also be a singlet, expected further downfield around 2.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the acetyl group will be the most downfield signal, typically in the range of 195-205 ppm. The aromatic carbons will appear in the aromatic region (approx. 110-160 ppm), with the carbon bearing the methoxy group being significantly shielded. The methoxy and acetyl methyl carbons will appear as sharp signals in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by several key absorption bands:

-

A strong, sharp absorption band around 1680-1700 cm⁻¹ , corresponding to the C=O stretching vibration of the ketone.

-

C-H stretching vibrations of the aromatic ring and the methyl groups in the region of 2850-3100 cm⁻¹ .

-

C-O stretching vibrations of the methoxy group, typically observed around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

-

C-Br stretching vibration, which is expected in the fingerprint region, typically below 700 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M⁺ and M+2 peaks of nearly equal intensity. Predicted mass-to-charge ratios for various adducts can be found in databases such as PubChemLite.[2]

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of this compound can be approached through several established synthetic methodologies. The choice of a particular route will depend on the availability of starting materials, desired scale, and laboratory capabilities.

Proposed Synthetic Pathways

A logical and common approach for the synthesis of substituted acetophenones is the Friedel-Crafts acylation .[3][4][5][6] This powerful reaction allows for the introduction of an acyl group onto an aromatic ring.

Figure 1: Proposed Friedel-Crafts acylation route for the synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation (General Procedure)

-

Reaction Setup: To a cooled (0 °C) and stirred solution of 2-bromo-1-methoxybenzene in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene), add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise.

-

Addition of Acylating Agent: Slowly add acetyl chloride to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by carefully pouring the mixture into a beaker of ice and water. Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the desired this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and reagents is critical as Lewis acids like aluminum chloride are highly reactive towards water, which would deactivate the catalyst.

-

Low Temperature Addition: The initial cooling of the reaction mixture and the slow addition of reagents help to control the exothermic nature of the Friedel-Crafts acylation and minimize the formation of side products.

-

Aqueous Work-up: The aqueous work-up serves to quench the reaction, remove the Lewis acid catalyst, and neutralize any unreacted acid chloride.

Reactivity and Potential Transformations

The chemical reactivity of this compound is governed by its three key functional groups: the ketone, the bromine atom, and the methoxy-substituted aromatic ring.

-

Ketone Moiety: The acetyl group is susceptible to a wide range of transformations. It can undergo nucleophilic addition reactions at the carbonyl carbon, be reduced to a secondary alcohol, or be used as a handle for the construction of heterocyclic systems.

-

Aromatic Bromine: The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This is a powerful tool for generating molecular diversity.

-

Aromatic Ring: The aromatic ring itself can undergo further electrophilic aromatic substitution, although the existing substituents will direct the position of the incoming electrophile. The methoxy group is an activating, ortho-, para-director, while the acetyl and bromo groups are deactivating, meta-directors. The overall directing effect will be a combination of these influences. The presence of the ortho-methoxy group may also exert steric hindrance, influencing the regioselectivity of reactions.[7]

Applications in Drug Discovery and Development

Substituted acetophenones are a well-established class of intermediates in the synthesis of pharmaceuticals. Their structural features are often found in biologically active molecules. The presence of a bromine atom and a methoxy group in this compound makes it a particularly interesting starting material for the synthesis of novel compounds with potential therapeutic applications.

The brominated methoxyphenyl moiety is found in a number of natural products and synthetic compounds with a range of biological activities, including antibacterial, antifungal, and antitumor properties.[8] Specifically, bromo-methoxy-substituted aromatic compounds have shown potential as antioxidant and anticancer agents.[9] The acetophenone scaffold itself is a common feature in molecules targeting a variety of biological pathways. For instance, derivatives of acetophenone have been investigated as anti-inflammatory agents.[10]

The versatile reactivity of this compound allows for its incorporation into lead optimization programs, where systematic modifications can be made to fine-tune the pharmacological properties of a drug candidate.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the hazard statements for this compound, it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential for applications in drug discovery and materials science. While a complete experimental dataset for this compound is not yet readily available in the public domain, its structural features and the known reactivity of related compounds provide a strong foundation for its use in the synthesis of novel and complex molecules. This guide has provided a comprehensive overview of its known properties, potential synthetic routes, and likely reactivity, offering a solid starting point for researchers and scientists looking to utilize this promising chemical building block in their work. As with any research chemical, further experimental validation of its properties and reactivity is encouraged to fully unlock its synthetic potential.

References

- 1. This compound(267651-23-0) 1H NMR [m.chemicalbook.com]

- 2. PubChemLite - this compound (C9H9BrO2) [pubchemlite.lcsb.uni.lu]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. Khan Academy [khanacademy.org]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(3-Bromo-2-methoxyphenyl)ethanone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Bromo-2-methoxyphenyl)ethanone, a key chemical intermediate. The document details its chemical identity, including its CAS number and molecular formula, and presents a thorough analysis of its physicochemical and spectroscopic properties. A detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation is provided, emphasizing the causal relationships behind the experimental choices to ensure reproducibility and safety. Furthermore, this guide explores the reactivity of this compound and its significant applications as a versatile building block in the synthesis of complex organic molecules, particularly within the realm of pharmaceutical research and development. Safety protocols and handling procedures are also discussed to ensure the responsible use of this compound in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound, also known as 3'-Bromo-2'-methoxyacetophenone, is a substituted aromatic ketone. Its unique structural arrangement, featuring a bromine atom and a methoxy group on the phenyl ring, makes it a valuable precursor in various synthetic pathways.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 267651-23-0 | --INVALID-LINK-- |

| Molecular Formula | C₉H₉BrO₂ | --INVALID-LINK-- |

| Molecular Weight | 229.07 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Appearance | Solid (predicted) | N/A |

| Boiling Point | Not available | N/A |

| Melting Point | Not available | N/A |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. | General chemical knowledge |

Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation of 2-bromoanisole.[1] This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring. The methoxy group of 2-bromoanisole is an ortho-, para-director. Due to steric hindrance from the adjacent bromine atom, the acylation is expected to occur predominantly at the para-position to the methoxy group (position 5) and to a lesser extent at the ortho-position (position 3). The desired product is the result of acylation at the 3-position.

Reaction Mechanism: Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion.[2]

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol is based on established procedures for Friedel-Crafts acylation of substituted anisoles and is optimized for the synthesis of this compound.[3][4]

Materials:

-

2-Bromoanisole

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

-

Reagent Addition: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension via the dropping funnel.

-

After the addition of acetyl chloride is complete, add a solution of 2-bromoanisole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Data

Expected Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the methyl protons of the acetyl group (around δ 2.6 ppm), a singlet for the methoxy group protons (around δ 3.9 ppm), and a multiplet or distinct signals in the aromatic region (δ 7.0-7.8 ppm) corresponding to the three protons on the phenyl ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display a signal for the carbonyl carbon (around δ 195-200 ppm), signals for the aromatic carbons (δ 110-160 ppm), a signal for the methoxy carbon (around δ 56 ppm), and a signal for the acetyl methyl carbon (around δ 25-30 ppm).

-

IR (Infrared) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch is expected around 1680 cm⁻¹. Other characteristic bands would include C-H stretches for the aromatic and aliphatic protons, and C-O stretches for the ether linkage.[7]

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.[8] Fragmentation patterns would likely involve the loss of a methyl group (M-15) and an acetyl group (M-43).

Reactivity and Synthetic Applications

This compound is a versatile intermediate in organic synthesis, primarily due to the presence of three key functional groups: the ketone, the bromine atom, and the methoxy group.[9][]

Caption: Synthetic utility of this compound.

Role in Pharmaceutical Synthesis

This compound serves as a crucial building block in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[11] The strategic placement of the functional groups allows for the sequential introduction of molecular complexity. For instance, the bromine atom can be utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, a common strategy in modern drug discovery. The ketone functionality can be transformed into a variety of other groups, such as alcohols, amines, or heterocycles.

While specific examples of its use in the synthesis of marketed drugs are not widely documented, its structural motifs are present in numerous bioactive molecules, suggesting its potential as a key intermediate in the development of new therapeutic agents.

Safety and Handling

As a halogenated aromatic ketone, this compound should be handled with appropriate safety precautions in a laboratory setting. While a specific safety data sheet (SDS) for this compound is not universally available, data from structurally similar compounds can provide guidance.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the field of medicinal chemistry. Its synthesis via Friedel-Crafts acylation is a reliable and scalable method. The presence of multiple reactive sites on the molecule allows for a wide range of chemical transformations, making it an attractive starting material for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, will enable researchers and drug development professionals to effectively utilize this compound in their scientific endeavors.

References

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. orgosolver.com [orgosolver.com]

- 3. websites.umich.edu [websites.umich.edu]

- 4. chem.winthrop.edu [chem.winthrop.edu]

- 5. rsc.org [rsc.org]

- 6. asianpubs.org [asianpubs.org]

- 7. 1-(4-BroMo-3-Methoxyphenyl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of 1-(3-Bromo-2-methoxyphenyl)ethanone

This guide provides a comprehensive overview of the synthetic routes to 1-(3-Bromo-2-methoxyphenyl)ethanone, a valuable intermediate in the fields of pharmaceutical and materials science. We will delve into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the preparation of this compound. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important building block.

Introduction

This compound, also known as 3-bromo-2-methoxyacetophenone, is an aromatic ketone that serves as a versatile precursor in the synthesis of a variety of more complex molecules. The presence of three distinct functional groups—a ketone, a methoxy group, and a bromine atom—on the benzene ring provides multiple reaction sites for further chemical transformations. This trifunctional nature makes it a key component in the development of novel pharmaceutical agents and advanced materials. This guide will explore the primary synthetic strategies for obtaining this compound, with a focus on both multi-step and more direct approaches.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of this compound can be approached from two main strategic directions:

-

Multi-step Synthesis from a Substituted Acetophenone: This approach involves the synthesis of a substituted acetophenone followed by the introduction of the bromine atom at a later stage.

-

Direct Friedel-Crafts Acylation: This more convergent approach involves the direct acylation of a pre-brominated and methoxylated benzene derivative.

We will explore both strategies in detail, providing both theoretical and practical insights.

Part 1: Multi-step Synthesis via Bromination of 3'-Methoxyacetophenone

A documented route to a closely related isomer, 2-bromo-3'-methoxyacetophenone, is detailed in Chinese patent CN106242957A.[1] While the nomenclature in the patent can be ambiguous, the described chemistry provides a viable pathway for the synthesis of a brominated methoxyacetophenone. This method starts from the readily available 1-phenylethanone and proceeds through a series of transformations including nitration, reduction, diazotization, hydrolysis, methylation, and finally, bromination.

Final Step: Bromination of 3-Methoxyacetophenone

The critical final step in this multi-step synthesis is the bromination of 3-methoxyacetophenone. The patent describes the use of N-bromosuccinimide (NBS) as the brominating agent.

Reaction Scheme:

Caption: Bromination of 3-methoxyacetophenone using NBS.

Experimental Protocol (Adapted from CN106242957A)[1]

-

Reaction Setup: In a suitable reactor, combine 3-methoxyacetophenone, N-bromosuccinimide (NBS), and ethyl acetate. The patent suggests mass ratios of approximately 200-230g of 3-methoxyacetophenone to 230-260g of NBS in 150g of ethyl acetate.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 3-4 hours.

-

Work-up: During the reaction, any generated hydrogen bromide is neutralized by the continuous addition of an alkaline solution. After the reaction is complete, the ethyl acetate is removed by distillation.

-

Isolation: Water is added to the remaining residue, leading to the precipitation of the solid product.

-

Purification: The crude product is collected by filtration, dried, and then recrystallized from ethyl acetate to yield the final product as a pale yellow powder.

Reported Data:

| Parameter | Value |

| Yield | 75.6 - 80.9% |

| Melting Point | 64 - 66 °C |

| Purity (HPLC) | 99.2% |

Note: The patent's nomenclature "2-bromo-3'-methoxyacetophenone" likely refers to bromination at the position ortho to the acetyl group and meta to the methoxy group. Careful analytical characterization is necessary to confirm the exact isomeric structure.

Part 2: Direct Synthesis via Friedel-Crafts Acylation of 2-Bromoanisole

A more direct and convergent approach to the synthesis of this compound is the Friedel-Crafts acylation of 2-bromoanisole (1-bromo-2-methoxybenzene). This electrophilic aromatic substitution reaction introduces the acetyl group directly onto the pre-functionalized aromatic ring.

Mechanistic Considerations and Regioselectivity

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, typically generated from an acyl halide (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., aluminum chloride).[2][3][4]

Mechanism of Acylium Ion Formation and Electrophilic Aromatic Substitution:

Caption: General mechanism of Friedel-Crafts Acylation.

The key challenge in the Friedel-Crafts acylation of a substituted benzene ring is controlling the regioselectivity. In the case of 2-bromoanisole, we have two directing groups:

-

Methoxy group (-OCH3): An activating, ortho-, para-directing group.

-

Bromo group (-Br): A deactivating, ortho-, para-directing group.

The methoxy group is a stronger activating group than the weak deactivating effect of the bromine atom. Therefore, the position of acylation will be primarily determined by the methoxy group. The possible products are acylation at the positions ortho and para to the methoxy group.

-

Acylation at C4 (para to -OCH3): This would lead to 1-(4-Bromo-5-methoxyphenyl)ethanone.

-

Acylation at C6 (ortho to -OCH3): This position is sterically hindered by the adjacent bromine atom.

-

Acylation at C3 and C5: These positions are meta to the methoxy group and are therefore less favored.

Given the directing effects, the major product is expected to be acylation at the position para to the strongly activating methoxy group. However, the formation of the desired 3-bromo-2-methoxy isomer is still possible, and the product distribution will depend on the specific reaction conditions.

General Experimental Protocol for Friedel-Crafts Acylation

-

Apparatus Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser connected to a gas trap (to handle the HCl gas evolved), and an addition funnel. All glassware must be thoroughly dried to prevent the deactivation of the Lewis acid catalyst.

-

Reagent Preparation: In a fume hood, anhydrous aluminum chloride (AlCl₃) is cautiously added to the reaction flask, followed by a dry solvent such as dichloromethane (DCM) or dichloroethane (DCE).

-

Reaction Execution: The mixture is cooled in an ice bath. A solution of acetyl chloride in the same dry solvent is added dropwise via the addition funnel. After the addition of acetyl chloride, a solution of 2-bromoanisole in the dry solvent is added dropwise, maintaining the low temperature.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction is allowed to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with the solvent. The combined organic layers are washed with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization.

Key Parameters to Optimize:

-

Lewis Acid: While AlCl₃ is common, other Lewis acids like FeCl₃ or ZnCl₂ can be used and may influence the regioselectivity.

-

Solvent: The choice of solvent can affect the solubility of the reactants and the reaction rate.

-

Temperature: Controlling the temperature is crucial to prevent side reactions.

-

Reaction Time: The reaction time should be optimized to ensure complete conversion of the starting material.

Characterization of this compound

Proper characterization of the final product is essential to confirm its identity and purity. The following spectroscopic data are expected for this compound.

Spectroscopic Data:

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons, the methoxy protons, and the acetyl methyl protons with appropriate chemical shifts and coupling patterns. |

| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons (including those attached to the bromo and methoxy groups), the methoxy carbon, and the acetyl methyl carbon. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound (C₉H₉BrO₂), along with characteristic isotopic peaks for the bromine atom. |

| IR Spec | A strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1670-1690 cm⁻¹, and bands for C-O and C-Br stretching. |

Note: Spectroscopic data for this compound (CAS 267651-23-0) can be found in chemical databases and supplier websites, which can be used for comparison.[7]

Conclusion

The synthesis of this compound can be achieved through multiple synthetic routes. The multi-step approach, involving the late-stage bromination of a methoxyacetophenone precursor, offers a viable, albeit longer, pathway. The more direct Friedel-Crafts acylation of 2-bromoanisole presents a more convergent and potentially more efficient route, although careful control of regioselectivity is paramount. The choice of the synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the specific requirements for purity and yield. This guide provides the foundational knowledge and practical considerations for researchers to successfully synthesize this valuable chemical intermediate.

References

"solubility of 1-(3-Bromo-2-methoxyphenyl)ethanone in common organic solvents"

An In-depth Technical Guide to the Solubility of 1-(3-Bromo-2-methoxyphenyl)ethanone

Introduction

This compound is an aromatic ketone that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules. Understanding its solubility profile in common organic solvents is a critical first step in reaction design, process scale-up, purification, and formulation. A precise grasp of its dissolution characteristics allows researchers to select appropriate solvent systems, control reaction kinetics, optimize crystallization processes, and ensure the homogeneity required for analytical characterization.

This technical guide provides a comprehensive overview of the solubility of this compound. It combines theoretical principles based on molecular structure with practical, field-proven methodologies for experimental solubility determination. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's behavior in solution.

Physicochemical Profile of this compound

A thorough understanding of a compound's physical and chemical properties is foundational to predicting its solubility. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 267651-23-0 | [1][2][3] |

| Molecular Formula | C₉H₉BrO₂ | [1][3] |

| Molecular Weight | 229.07 g/mol | [1][3] |

| Appearance | Typically a solid at room temperature (predicted) | [4] |

| Purity | ≥98% (as commonly supplied) | [2] |

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The widely used principle, "like dissolves like," serves as an excellent predictive tool.[5][6] This rule implies that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.

Molecular Structure Analysis

The structure of this compound contains several functional groups that dictate its overall polarity and interaction potential with various solvents.

-

Aromatic Ring: The benzene ring is inherently non-polar and hydrophobic, favoring interactions with other aromatic or non-polar solvents through π-π stacking and van der Waals forces.

-

Ketone Group (C=O): The carbonyl group is polar, with a significant dipole moment. It can act as a hydrogen bond acceptor, allowing it to interact favorably with protic and polar aprotic solvents.

-

Methoxy Group (-OCH₃): The ether linkage is also polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

-

Bromine Atom (-Br): The bromine substituent adds to the molecular weight and size, which can sometimes decrease solubility.[7] While it is an electronegative atom, its contribution to overall polarity is less significant than the carbonyl and methoxy groups. It primarily engages in van der Waals interactions.

The combination of these features results in a molecule of intermediate polarity. It is not expected to be highly soluble in water due to the large hydrophobic aromatic ring, but it should exhibit good solubility in a range of organic solvents.[8]

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile in common organic solvents can be predicted.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Good to Moderate | The hydroxyl group of the solvent can hydrogen-bond with the ketone and methoxy groups. The alkyl chains provide some non-polar character. |

| Polar Aprotic | Acetone, DMSO, THF, Acetonitrile | High to Good | The strong dipoles of these solvents interact favorably with the polar ketone and methoxy groups. Acetone, being a ketone, is structurally similar. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents have a good balance of polarity and non-polar character to dissolve the entire molecule effectively. Many substituted acetophenones show good solubility in DCM.[9] |

| Aromatic | Toluene, Benzene | Moderate to Good | The aromatic ring of the solvent interacts well with the phenyl ring of the solute via π-π stacking. |

| Non-polar | Hexane, Heptane | Low to Insoluble | The overall polarity of the solute is too high for significant dissolution in purely aliphatic, non-polar solvents. |

| Aqueous | Water | Very Low / Insoluble | The large, non-polar aromatic ring dominates, making the molecule too hydrophobic to dissolve well in water despite the presence of polar groups.[4] |

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for accurate, quantitative data. The following protocols are recommended for determining the solubility of this compound.

Mandatory Safety Precautions

Although a specific Safety Data Sheet (SDS) for this exact isomer is not widely available, related bromo-methoxy acetophenones are classified as harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.[10][11] Some are also lachrymators (tear-inducing agents).[12][13] Therefore, stringent safety protocols are required.

-

Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and chemical safety goggles.

-

Engineering Controls: All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood to prevent inhalation.

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick, small-scale assessment of solubility, which is useful for initial solvent screening.

Methodology:

-

Preparation: Label a series of small glass vials (e.g., 1.5 mL) for each solvent to be tested.

-

Aliquot Solute: Add approximately 2-5 mg of this compound to each vial.

-

Solvent Addition: Add the first portion of the test solvent (e.g., 0.1 mL) to the first vial.

-

Agitation: Cap the vial securely and vortex or shake vigorously for 30-60 seconds.

-

Observation: Visually inspect the vial against a contrasting background. Note if the solid has completely dissolved.

-

Incremental Addition: If the solid has not dissolved, continue adding the solvent in small portions (e.g., 0.1 mL) with agitation after each addition, up to a total volume of 1 mL.

-

Classification:

-

Soluble: The compound dissolves completely in a small volume of solvent.

-

Sparingly Soluble: A large volume of solvent is required to dissolve the compound.

-

Insoluble: The compound does not visibly dissolve after adding the full volume of solvent.

-

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[7] It measures the concentration of a saturated solution at a specific temperature.

Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a sealed, inert container (e.g., a 4 mL glass vial with a PTFE-lined cap). "Excess" means enough solid will remain undissolved at equilibrium.

-

Solvent Addition: Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.

-

Equilibration: Place the vial in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is fully established.

-

Phase Separation: After equilibration, let the vial stand undisturbed in the same temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (compatible with the solvent) into a clean vial to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered saturated solution with a known volume of fresh solvent to bring the concentration into the linear range of the analytical instrument.

-

Analysis: Quantify the concentration of the diluted sample using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Conclusion

While specific quantitative solubility data for this compound is not prevalent in public literature, a strong predictive assessment can be made based on its molecular structure. The compound is anticipated to have low aqueous solubility but good to high solubility in common polar aprotic and chlorinated organic solvents like acetone, DMSO, and dichloromethane. Its solubility in polar protic solvents like methanol and ethanol is expected to be moderate to good. For applications demanding precise concentration control, such as in pharmaceutical development or process scale-up, the experimental determination of solubility is non-negotiable. The detailed qualitative and quantitative (shake-flask) protocols provided in this guide offer robust, reliable methods for generating this critical data, ensuring both scientific accuracy and laboratory safety.

References

- 1. 267651-23-0|this compound|BLD Pharm [bldpharm.com]

- 2. Page loading... [guidechem.com]

- 3. This compound - CAS:267651-23-0 - Sunway Pharm Ltd [3wpharm.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. youtube.com [youtube.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

- 10. 1-(3-Bromo-4-methoxyphenyl)ethanone | C9H9BrO2 | CID 611661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.ie [fishersci.ie]

A Comprehensive Technical Guide to the Stability and Storage of 1-(3-Bromo-2-methoxyphenyl)ethanone

Abstract

This technical guide provides a detailed examination of the stability and recommended storage conditions for the pharmaceutical intermediate, 1-(3-Bromo-2-methoxyphenyl)ethanone (CAS No: 267651-23-0). As a key building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its chemical integrity is paramount. This document, intended for researchers, scientists, and drug development professionals, outlines the chemical profile of the molecule, explores its potential degradation pathways based on its structural characteristics, and provides a robust framework for its proper storage and handling. Furthermore, a comprehensive protocol for conducting forced degradation studies is detailed, alongside recommendations for the development of a stability-indicating analytical method in line with international regulatory standards.

Chemical and Physical Profile of this compound

This compound is a substituted acetophenone with a molecular formula of C9H9BrO2 and a molecular weight of approximately 229.07 g/mol .[1] Its structure features a benzene ring substituted with a bromine atom, a methoxy group, and an ethanone group.

| Property | Value | Source(s) |

| CAS Number | 267651-23-0 | [1] |

| Molecular Formula | C9H9BrO2 | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| Appearance | Varies; typically a solid | [2] |

| Storage | Sealed in dry, room temperature or 2-8°C | [1] |

The key functional groups that influence the stability of this molecule are the methoxy ether, the aromatic ketone, and the carbon-bromine bond on the aromatic ring. Each of these sites presents a potential for chemical degradation under various environmental stressors.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, an analysis of its structure allows for the prediction of several likely degradation pathways based on established chemical principles.[3][4] Forced degradation studies are essential to experimentally confirm these pathways.[5][6]

Hydrolytic Degradation

The methoxy group (an ether linkage) on the aromatic ring is susceptible to hydrolysis under acidic or, in some cases, harsh basic conditions. Acid-catalyzed hydrolysis would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack by water, leading to the formation of 1-(3-Bromo-2-hydroxyphenyl)ethanone and methanol. This is a critical pathway to investigate as acidic or basic conditions can be encountered during further synthetic steps or through contact with acidic or basic excipients in a formulation.[7]

Oxidative Degradation

Aromatic ketones can be susceptible to oxidation.[8][9] While the ketone functional group itself is relatively stable, the overall electron-rich aromatic system, influenced by the methoxy group, could be a target for oxidative agents. Common laboratory and manufacturing environments can contain oxidizing agents. The use of hydrogen peroxide in forced degradation studies is a standard method to assess this vulnerability.[6]

Photolytic Degradation

Brominated aromatic compounds are known to be susceptible to photodegradation.[10][11] The carbon-bromine bond can undergo homolytic cleavage upon exposure to UV light, leading to the formation of radical species. These radicals can then participate in a variety of subsequent reactions, leading to debromination or the formation of other impurities. Therefore, protection from light is a critical consideration for the storage and handling of this compound. The ICH Q1B guideline provides a framework for photostability testing.[12]

Caption: Predicted degradation pathways for this compound.

Recommended Storage and Handling Conditions

Based on the potential degradation pathways and general supplier recommendations, the following conditions are advised for the storage and handling of this compound to ensure its long-term stability:

-

Temperature: For long-term storage, refrigeration at 2-8°C is recommended. For shorter periods, storage at room temperature in a controlled environment is acceptable.[1]

-

Light: The compound should be stored in light-resistant containers, such as amber glass vials, to prevent photolytic degradation.[10]

-

Atmosphere: To minimize oxidative degradation, packaging under an inert atmosphere (e.g., nitrogen or argon) is advisable, especially for long-term storage or for high-purity reference standards.

-

Moisture: The compound should be stored in a dry, well-sealed container to prevent hydrolysis. The use of desiccants is recommended where appropriate.

Protocol for Forced Degradation Studies

A forced degradation study is crucial for identifying potential degradation products and for developing a stability-indicating analytical method.[4][13] The following protocol is based on the International Council for Harmonisation (ICH) guidelines.[14][15]

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[5]

Stress Conditions

The goal is to achieve 5-20% degradation of the active substance. The duration and intensity of the stress conditions may need to be adjusted accordingly.

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 4, 8, 24 hours |

| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 1, 2, 4, 8 hours |

| Neutral Hydrolysis | Water | 60°C | 24, 48 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | 2, 4, 8, 24 hours |

| Thermal Degradation | Solid State | 80°C | 24, 48, 72 hours |

| Photostability | ICH Q1B Option 2 | Room Temperature | As per ICH Q1B |

Experimental Workflow

Caption: Experimental workflow for the forced degradation study of this compound.

Development of a Stability-Indicating Analytical Method

A stability-indicating analytical method is essential to separate, detect, and quantify the active ingredient and its degradation products.[16][17] High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is the most common and effective technique for this purpose.[18]

Method Development Strategy

-

Column Selection: A C18 reversed-phase column is a good starting point due to the non-polar nature of the molecule.

-

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH to ensure good peak shape) and an organic solvent (e.g., acetonitrile or methanol) is likely necessary to achieve separation of the parent compound and its more polar degradation products.

-

Detector Wavelength: The PDA detector should be used to monitor the analyte at its maximum absorbance wavelength (λmax) and to assess peak purity across the spectrum.

-

Method Validation: The final method must be validated according to ICH Q2(R1) guidelines, which includes assessing specificity, linearity, range, accuracy, precision, and robustness.[19][20][21][22]

Conclusion

While specific stability data for this compound is limited in public literature, a thorough understanding of its chemical structure allows for the formulation of a robust stability and storage strategy. The primary risks to its integrity are hydrolysis of the methoxy group, oxidative degradation, and photolytic cleavage of the carbon-bromine bond. Adherence to the recommended storage conditions—refrigeration, protection from light and moisture, and consideration of an inert atmosphere—is crucial for maintaining its purity. The provided forced degradation protocol offers a comprehensive framework for experimentally determining its stability profile and for the development of a validated, stability-indicating HPLC method, which is a regulatory necessity for its use in drug development and manufacturing.

References

- 1. 267651-23-0|this compound|BLD Pharm [bldpharm.com]

- 2. Page loading... [guidechem.com]

- 3. acdlabs.com [acdlabs.com]

- 4. ajpsonline.com [ajpsonline.com]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 13. merieuxnutrisciences.com [merieuxnutrisciences.com]

- 14. database.ich.org [database.ich.org]

- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 20. fda.gov [fda.gov]

- 21. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]

- 22. altabrisagroup.com [altabrisagroup.com]

An In-Depth Technical Guide to 1-(3-Bromo-2-methoxyphenyl)ethanone: Isomers, Analogs, and Synthetic Applications in Drug Discovery

Executive Summary

Substituted acetophenones are a cornerstone scaffold in medicinal chemistry, serving as versatile precursors for a vast array of heterocyclic and biologically active molecules.[1][2][3] This technical guide provides a detailed exploration of this compound, a specific, strategically substituted acetophenone. We will dissect its isomeric landscape, delve into its synthesis and chemical reactivity, and contextualize its utility as a building block for drug development. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and field-proven insights into the practical application of this compound and its derivatives.

The Acetophenone Scaffold: A Privileged Structure in Medicinal Chemistry

The acetophenone core, consisting of an acetyl group attached to a benzene ring, is a deceptively simple structure that provides an ideal starting point for complex molecular design.[2] The ketone functionality offers a reactive handle for a multitude of chemical transformations, while the aromatic ring can be functionalized to precisely modulate the steric and electronic properties of the molecule. This adaptability has led to the development of acetophenone derivatives with a wide spectrum of therapeutic applications, including cholinesterase inhibitors for neurodegenerative diseases, and precursors to anticancer and antimicrobial agents.[4][5][6]

1.1 Compound of Interest: this compound

This compound (CAS No. 267651-23-0) is a specific analog featuring a unique substitution pattern that makes it a particularly valuable intermediate.[7][8][9] The ortho-methoxy group can influence the conformation of the acetyl group and exert electronic effects, while the meta-bromo group provides a key reactive site for cross-coupling reactions, enabling significant diversification of the molecular structure.

| Property | Value | Source |

| IUPAC Name | This compound | [9] |

| CAS Number | 267651-23-0 | [7][8] |

| Molecular Formula | C₉H₉BrO₂ | [7][9] |

| Molecular Weight | 229.07 g/mol | [7][9] |

| Appearance | White to off-white solid | Vendor Data |

| Storage | Sealed in dry, room temperature | [7] |

The Isomeric Landscape: How Substitution Patterns Dictate Function

The precise placement of substituents on the phenyl ring dramatically alters a molecule's physical properties, reactivity, and biological activity. Understanding the isomeric landscape is therefore critical for rational drug design.

Constitutional Isomers

Constitutional isomers of this compound involve rearranging the bromo, methoxy, and acetyl groups around the aromatic ring. Each isomer presents a unique electronic and steric profile. For example, moving the methoxy group from the ortho- to the para-position relative to the acetyl group can significantly impact its interaction with target proteins.

| Compound Name | Structure | CAS Number | Key Differentiators & Notes |

| This compound | 3-Bromo, 2-Methoxy | 267651-23-0 | Steric hindrance from the ortho-methoxy group can influence reactions at the ketone. The bromo group is well-positioned for functionalization without directly interfering with the acetyl group. |

| 1-(3-Bromo-4-methoxyphenyl)ethanone | 3-Bromo, 4-Methoxy | 35310-75-9[10] | The para-methoxy group strongly donates electron density to the ring. The bromo group is ortho to the acetyl group, potentially influencing its reactivity. |

| 1-(5-Bromo-2-methoxyphenyl)ethanone | 5-Bromo, 2-Methoxy | N/A | The bromo group is para to the methoxy group, leading to strong electronic interplay. The acetyl group is still flanked by the ortho-methoxy substituent. |

| 1-(4-Bromo-3-methoxyphenyl)ethanone | 4-Bromo, 3-Methoxy | 56342-30-0 | The bromo and methoxy groups are adjacent, creating a different dipole moment and steric environment compared to the parent compound. |

| 1-(3-Bromo-2-hydroxyphenyl)ethanone | 3-Bromo, 2-Hydroxy | 1836-05-1[11] | The hydroxyl group can act as a hydrogen bond donor and is more acidic than the methoxy ether, offering different biological interaction possibilities and synthetic handles. |

Stereoisomerism

This compound itself is an achiral molecule as it does not contain any stereocenters. However, chirality can be introduced through subsequent reactions. For instance, the asymmetric reduction of the ketone to a secondary alcohol would produce two enantiomers (R and S). The stereochemistry of such products is often crucial for biological activity, as enzymes and receptors are chiral environments.

Synthesis and Reactivity: A Chemist's Perspective

The true value of this compound lies in its role as a versatile synthetic intermediate. Its strategic functionalization allows for the construction of more complex molecular architectures.

Synthesis of the Core Scaffold

The synthesis of substituted acetophenones is typically achieved via Friedel-Crafts acylation of a corresponding substituted benzene. For the target molecule, the most logical approach would be the acylation of 2-bromoanisole.

Expertise & Experience: The choice of Lewis acid catalyst (e.g., AlCl₃, FeCl₃) and reaction conditions is critical to control regioselectivity and prevent side reactions. The electron-donating methoxy group is an ortho, para-director. Since the para position is unhindered, acylation will likely occur there, making the direct synthesis of the 3-bromo-2-methoxy isomer challenging via this route. A more robust method involves the bromination of 1-(2-methoxyphenyl)ethanone, where the directing effects of the acetyl and methoxy groups can be leveraged to achieve the desired 3-bromo substitution.

Key Reactions and Synthetic Utility

The compound possesses three primary reactive sites: the aryl bromide, the ketone carbonyl, and the α-carbon of the acetyl group. This multi-functional nature allows for a diversity-oriented synthesis approach.

References

- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Development of acetophenone ligands as potential neuroimaging agents for cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 267651-23-0|this compound|BLD Pharm [bldpharm.com]

- 8. Page loading... [guidechem.com]

- 9. This compound - CAS:267651-23-0 - Sunway Pharm Ltd [3wpharm.com]

- 10. 1-(3-Bromo-4-methoxyphenyl)ethanone | C9H9BrO2 | CID 611661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1836-05-1|1-(3-Bromo-2-hydroxyphenyl)ethanone|BLD Pharm [bldpharm.com]

Methodological & Application

The Versatile Virtuoso: Harnessing 1-(3-Bromo-2-methoxyphenyl)ethanone in Advanced Organic Synthesis

Introduction: Unveiling a Key Architectural Element in Modern Chemistry

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 1-(3-bromo-2-methoxyphenyl)ethanone emerges as a highly versatile and strategically functionalized scaffold. Its unique arrangement of a nucleophilic methoxy group, an electrophilic ketone, and a synthetically adaptable aryl bromide on a central benzene ring offers a trifecta of reactive sites. This pre-functionalization allows for a diverse array of chemical transformations, making it an invaluable starting material for researchers in medicinal chemistry, drug development, and materials science. The derivatives of this compound are often key intermediates in the synthesis of bioactive heterocycles, such as chromenones and benzofurans, which are known to possess a wide range of pharmacological activities.[1][2] This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and adaptable protocols for its use in cornerstone organic reactions.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

The bromine atom of this compound serves as a prime handle for palladium-catalyzed cross-coupling reactions, a Nobel Prize-winning technology that has revolutionized the art of molecule building. These reactions allow for the precise and efficient formation of new bonds, opening avenues to a vast chemical space.

Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3] For this compound, this reaction enables the introduction of a wide variety of aryl and heteroaryl substituents, which are prevalent motifs in pharmaceuticals.

Causality Behind Experimental Choices:

-

Catalyst Selection: Palladium complexes with phosphine ligands are the catalysts of choice.[3] The electron-rich nature of the aryl bromide, due to the methoxy group, may necessitate the use of electron-rich and sterically hindered phosphine ligands to facilitate the oxidative addition step.[4]

-

Base: A base is crucial for the transmetalation step of the catalytic cycle.[5] Inorganic bases like potassium carbonate or cesium carbonate are commonly employed.[4][6]

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.[4]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point and may require optimization for specific boronic acids.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)[6]

-

Base (e.g., K₂CO₃, 2.0 equiv)[6]

-

Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)[6]

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound, the arylboronic acid, and the base.[3][7]

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[7]

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture. Subsequently, add the palladium catalyst.[3][7]

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[3][7]

-

Work-up: Upon completion, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.[3][7]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system.[3]

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Time (h) |

| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 |

| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80-90 | 12 |

| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100-110 | 4-12 |

| PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | 8-16 |

Note: This table is a compilation of typical conditions for Suzuki couplings of aryl bromides and should be used as a starting point for optimization.[4]

Visualization: Suzuki-Miyaura Coupling Workflow

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing Arylamines

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[2][8] This reaction is of immense importance in drug discovery, as the arylamine motif is a common feature in many bioactive molecules.[2]

Causality Behind Experimental Choices:

-

Catalyst System: The choice of palladium precatalyst and phosphine ligand is critical. For electron-rich aryl bromides like our building block, sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) are often highly effective.[9]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide is a common choice.[9]

-

Amine Source: A wide range of primary and secondary amines can be used. For the synthesis of primary anilines, an ammonia equivalent like benzophenone imine or an ammonium salt may be employed.[8][10]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline and requires optimization based on the specific amine coupling partner.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)[2]

-

Phosphine ligand (e.g., XPhos, 2-4 mol%)[2]

-

Base (e.g., Sodium tert-butoxide, 1.5 equiv)[2]

-

Anhydrous solvent (e.g., Toluene or Dioxane)[2]

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.

-

Reagent Addition: Add the this compound and the anhydrous solvent.

-

Amine Addition: Add the amine coupling partner.

-

Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.[2]

-

Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to arylethynes.[11] This reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[11][12]

Causality Behind Experimental Choices:

-

Dual Catalysis: This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[11] The palladium complex facilitates the main cross-coupling cycle, while the copper salt activates the alkyne.[11]

-

Base: An amine base, such as triethylamine or diisopropylamine, is commonly used, which also often serves as the solvent or co-solvent.[12]

-

Ligand: Phosphine ligands, such as triphenylphosphine, are generally used to stabilize the palladium catalyst.[12]

Experimental Protocol: Sonogashira Coupling

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv)[12]

-

Copper(I) iodide (CuI, 0.025 equiv)[12]

-

Base (e.g., Diisopropylamine, 7.0 equiv)[12]

-

Solvent (e.g., THF)[12]

Procedure:

-

Reaction Setup: To a solution of this compound in the solvent at room temperature, sequentially add the palladium catalyst, copper(I) iodide, the base, and the terminal alkyne.[12]

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.[12]

-

Work-up: Once the reaction is complete, dilute the mixture with an ether-type solvent and filter through a pad of Celite. Wash the filtrate with saturated aqueous ammonium chloride and brine.[12]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.[12]

-

Purification: Purify the crude product by flash column chromatography.[12]

Visualization: Palladium Catalytic Cycles

Caption: Simplified catalytic cycles for cross-coupling.

Part 2: Synthesis of Heterocyclic Scaffolds

The strategic placement of the methoxy, acetyl, and bromo groups in this compound makes it an excellent precursor for the synthesis of valuable heterocyclic systems through intramolecular cyclization or tandem reaction sequences.

Synthesis of Chromenone Derivatives

Chromones (4H-chromen-4-ones) are a class of oxygen-containing heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][9] this compound can be elaborated into intermediates that undergo cyclization to form the chromenone core.

Conceptual Pathway:

A plausible synthetic route involves an initial Sonogashira coupling to introduce an alkyne at the 3-position. Subsequent demethylation of the methoxy group would yield a 2-hydroxy-3-alkynylacetophenone intermediate. This intermediate can then undergo intramolecular cyclization to form the chromenone ring.

Visualization: Conceptual Pathway to Chromenones

Caption: Pathway to chromenone derivatives.

Synthesis of Benzofuran Derivatives

Benzofurans are another important class of heterocycles found in many natural products and pharmaceuticals.[4][7] A common strategy for benzofuran synthesis involves the palladium-catalyzed cyclization of ortho-alkynylphenols.[13]

Conceptual Pathway and Protocol:

A similar initial strategy to the chromenone synthesis can be employed. A Sonogashira coupling followed by demethylation provides the key ortho-alkynylphenol intermediate.

Experimental Protocol: Palladium-Catalyzed Benzofuran Synthesis

This protocol is adapted from general procedures for the cyclization of ortho-alkynylphenols.[13]

Materials:

-

2-Hydroxy-3-alkynylacetophenone intermediate (1.0 equiv)

-

Palladium catalyst (e.g., PdCl₂(MeCN)₂, 5 mol%)

-

Solvent (e.g., Acetonitrile)

Procedure:

-

Reaction Setup: Dissolve the 2-hydroxy-3-alkynylacetophenone intermediate in the solvent in a reaction vessel.

-

Catalyst Addition: Add the palladium catalyst to the solution.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Work-up: Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by column chromatography to afford the benzofuran derivative.

Conclusion: A Building Block of Strategic Importance

This compound is a testament to the power of strategic molecular design. Its inherent functionalities provide a robust platform for a multitude of high-impact synthetic transformations. From the construction of complex biaryl systems via palladium-catalyzed cross-coupling reactions to the elegant synthesis of medicinally relevant heterocyclic scaffolds like chromenones and benzofurans, this building block offers chemists a reliable and versatile tool. The protocols and insights provided herein are intended to empower researchers to unlock the full synthetic potential of this valuable compound in their pursuit of novel molecules for science and medicine.

References

- 1. ijrar.org [ijrar.org]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium(II) Catalyzed Cyclization-Carbonylation-Cyclization Coupling Reaction of (ortho-Alkynyl Phenyl) (Methoxymethyl) Sulfides Using Molecular Oxygen as the Terminal Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. jocpr.com [jocpr.com]

- 7. Benzofuran synthesis [organic-chemistry.org]

- 8. Palladium(II)-Catalyzed Annulation between ortho-Alkenylphenols and Allenes. Key Role of the Metal Geometry in Determining the Reaction Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Palladium-catalyzed sequential oxidative cyclization/coupling of 2-alkynylphenols and alkenes: a direct entry into 3-alkenylbenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Reaction Mechanisms Involving 1-(3-Bromo-2-methoxyphenyl)ethanone

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the reaction mechanisms and synthetic applications of 1-(3-Bromo-2-methoxyphenyl)ethanone. This versatile building block possesses multiple reactive sites, enabling its participation in a wide array of organic transformations. We will explore the causality behind experimental choices for key reactions, including palladium-catalyzed cross-couplings at the aryl bromide, and transformations involving the acetyl moiety, such as α-halogenation and subsequent heterocycle formation. Each section includes field-proven insights, step-by-step protocols, and mechanistic diagrams to ensure scientific integrity and reproducibility.

Introduction: The Synthetic Utility of this compound

This compound is a substituted acetophenone that serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry.[1] Its structure is characterized by three key functional groups that dictate its reactivity: an aryl bromide, a ketone, and a methoxy group.

-

Aryl Bromide: The carbon-bromine bond is a prime handle for forming new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions.

-